molecular formula C16H35OPS B136758 Phosphinothioic acid, bis(2,4,4-trimethylpentyl)- CAS No. 132767-86-3

Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-

Cat. No. B136758
M. Wt: 306.5 g/mol
InChI Key: KUYLHALFMPOMKK-UHFFFAOYSA-N
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Description

Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-, is a chemical compound that is part of the organophosphorus class. These compounds are known for their wide range of applications, including their use as extractants in metal recovery processes. Specifically, bis(2,4,4-trimethylpentyl) phosphinic acid is recognized for its role in the extraction of sodium and other metals, as detailed in a study that measured its basic constants and extraction equilibria .

Synthesis Analysis

The synthesis of organophosphorus compounds can be complex and varied. For instance, the synthesis of bis(trimethylsilyl)phosphonite, which is used in the preparation of heterocyclic α-aminomethyl-H-phosphinic acids, involves the reaction with corresponding heterocyclic imines followed by methanolysis . Similarly, heavy alkali metal bis(trimethylsilyl)phosphides are synthesized by reacting trimethylsilyl-substituted phosphines with alkali metal tert-butyl alcoholates . Although these methods do not directly describe the synthesis of bis(2,4,4-trimethylpentyl) phosphinic acid, they provide insight into the general strategies employed in the synthesis of related organophosphorus compounds.

Molecular Structure Analysis

The molecular structure of organophosphorus compounds can be quite intricate. For example, the crystal structures of heavy alkali metal bis(trimethylsilyl)phosphides show polymeric ladder-type structures with coordination spheres involving phosphorus atoms connected to alkali metal centers . While this does not directly pertain to bis(2,4,4-trimethylpentyl) phosphinic acid, it exemplifies the complex structural characteristics that can be expected in this class of compounds.

Chemical Reactions Analysis

Organophosphorus compounds participate in a variety of chemical reactions. Bis(trimethylsilyl) hypophosphite, for instance, reacts with carbonyl compounds to form carbonyl adducts, which can be converted to anilinium salts of corresponding phosphonous acids . This demonstrates the reactivity of phosphorus-containing compounds with other functional groups, which is relevant to understanding the chemical behavior of bis(2,4,4-trimethylpentyl) phosphinic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of organophosphorus compounds are crucial for their practical applications. The study of bis(2,4,4-trimethylpentyl) phosphinic acid revealed its solubility in water, ionization constant, dimerization constant, and distribution coefficient, which are consistent with the behavior of other phosphorus-based extractants . These properties are essential for its function as an extractant in metal recovery processes.

Scientific Research Applications

Nickel-Cobalt Extraction

Bis(2,4,4-trimethylpentyl) phosphinic acid is a highly effective extractant for nickel and cobalt. It can be synthesized using a one-step free radical reaction involving sodium hypophosphite and isobutylene, achieving an impressive yield of 80.4% (Lv Chang-shan, 2010).

Rare Earth Metals Extraction

This compound, also known as Cyanex 272, is beneficial in extracting lanthanide metals using Liquid Surfactant Membranes (LSMs). It reduces aqueous acidity during this process and enables high recovery and concentration of rare earth metals in aqueous product phases (Qin Qing, 2002).

Chemical Composition Analysis

Gas Chromatography–Mass Spectrometry (GC-MS) revealed that Cyanex 301 contains bis(2,4,4-trimethylpentyl) phosphinic acid among other compounds. This analysis provides insights into its molecular structure and potential applications (B. Menoyo & M. Elizalde, 2002).

Bismuth Ion Transport

This compound is highly efficient in transporting bismuth ions through a carbon tetrachloride bulk liquid membrane. It demonstrates notable selectivity and efficiency in this role (Y. Yamini, M. Chaloosi, & H. Ebrahimzadeh, 2002).

Metal Adsorption Studies

In blends with poly(vinyl alcohol) and sodium alginate, bis(2,4,4-trimethylpentyl) phosphinic acid demonstrates efficacy in metal adsorption, particularly for copper, cobalt, and nickel (G. Rathna et al., 2013).

Uranium Separation

It has been used for selective separation of uranium from nuclear waste solutions, showing different extraction characteristics in ionic liquid and xylene based systems (Manpreet Singh et al., 2016).

Safety And Hazards

“Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-” is classified as a skin corrosive and can cause serious eye damage . It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . Prolonged or repeated exposure should be avoided .

properties

IUPAC Name

hydroxy-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35OPS/c1-13(9-15(3,4)5)11-18(17,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYLHALFMPOMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888952
Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-

CAS RN

132767-86-3
Record name Cyanex 302
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Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Record name Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-
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Citations

For This Compound
1
Citations
AH Al-Bagawi, TYA Alanazi - Chemical Papers, 2023 - Springer
The potential impact of the liquid–liquid extraction technique for the removal and extraction of iron (III) metal ions has been investigated utilizing different basic extractants. In this respect…
Number of citations: 0 link.springer.com

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